molecular formula C24H24N4O B611514 FASN inhibitor 1 CAS No. 1533438-83-3

FASN inhibitor 1

Cat. No. B611514
CAS RN: 1533438-83-3
M. Wt: 384.483
InChI Key: ICDQFUFDAFKCAX-UHFFFAOYSA-N
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Description

Fatty Acid Synthase (FASN) is an enzyme that plays a key role in fatty acid synthesis in cells. FASN inhibitors have gained attention as potential therapeutic agents, particularly in the context of cancer treatment . FASN inhibitor 1 is one such compound that has been studied for its potential therapeutic effects .


Chemical Reactions Analysis

FASN inhibitors, including FASN inhibitor 1, work by inhibiting the activity of FASN, an enzyme crucial for fatty acid synthesis . This inhibition can lead to various cellular responses, including increased levels of certain proteins and changes in cell death pathways .

Scientific Research Applications

Treatment of Non-Alcoholic Steatohepatitis (NASH)

FASN inhibitors have been found to target multiple drivers of NASH by reducing steatosis, inflammation, and fibrosis in preclinical models . They decrease triglyceride content, which is consistent with direct anti-steatotic activity . In human hepatic stellate cells, FASN inhibitors reduce markers of fibrosis including collagen1α (COL1α1) and α-smooth muscle actin (αSMA) .

Inhibition of Immune and Stellate Cells

FASN inhibitors attenuate inflammatory and fibrotic drivers of NASH by direct inhibition of immune and stellate cells, beyond decreasing fat accumulation in hepatocytes . This provides an opportunity to target three key hallmarks of NASH .

Treatment of Non-Small Cell Lung Cancer (NSCLC) and Melanoma

A unique inhibitor targeting the ketosynthase (KS) domain of FASN shows superior cytotoxicity and selectivity over orlistat and TVB-3166, as well as strong antitumor effects in both NSCLC and melanoma mouse xenografts .

Inhibition of Cell Migration and Invasion

The FASN inhibitor 6p appreciably inhibits cell migration and invasion . This could be particularly useful in preventing the spread of cancer cells.

Stimulation of Immune Activity Against Hepatocellular Carcinoma

Inhibition of FASN increases MHC-I protein levels by suppressing its palmitoylation and lysosomal degradation, which stimulates immune activity against hepatocellular carcinoma and enhances the efficacy of immune checkpoint inhibition .

Inhibition of Colorectal Cancer (CRC) Growth

Novel FASN inhibitors significantly inhibit CRC growth both in vitro and in vivo . Basal activation of AMPK and Akt may be predictive of responsiveness to FASN inhibition and may function as potential biomarkers to allow a more personalized treatment approach .

Safety and Hazards

FASN inhibitors have been associated with certain side effects. For instance, skin and ocular effects have been reported as dose-limiting toxicities of TVB-2640, a FASN inhibitor . Additionally, one fatal case of drug-related pneumonitis occurred with the combination of TVB-2640 and paclitaxel .

Future Directions

FASN inhibitors, including FASN inhibitor 1, show promise as potential therapeutic agents, particularly in the treatment of conditions like non-alcoholic steatohepatitis (NASH) and various forms of cancer . Future research will likely focus on further elucidating the mechanisms of action of these compounds, optimizing their therapeutic efficacy, and minimizing their side effects .

properties

IUPAC Name

4-[1-[5-(4,5-dimethyl-1H-pyrazol-3-yl)-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-14-9-15(2)22(10-21(14)23-16(3)17(4)26-27-23)24(29)28-12-20(13-28)19-7-5-18(11-25)6-8-19/h5-10,20H,12-13H2,1-4H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDQFUFDAFKCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=NNC(=C2C)C)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fasn-IN-3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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